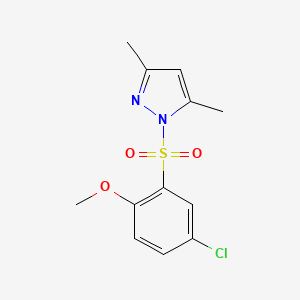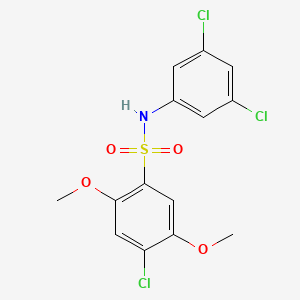
4-chloro-N-(3,5-dichlorophenyl)-2,5-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(3,5-dichlorophenyl)-2,5-dimethoxybenzenesulfonamide, also known as MK-801 or dizocilpine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It was first synthesized in the 1970s by scientists at Merck & Co. as a potential anticonvulsant drug. However, further research revealed its potential as a research tool in the field of neuroscience.
Mecanismo De Acción
NMDA receptors are ionotropic glutamate receptors that play a critical role in synaptic transmission and plasticity in the central nervous system. 4-chloro-N-(3,5-dichlorophenyl)-2,5-dimethoxybenzenesulfonamide binds to a specific site on the receptor and prevents the influx of calcium ions into the neuron, thereby blocking the activity of the receptor. This leads to a disruption of normal synaptic transmission and can result in a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal models, including hyperactivity, stereotypy, ataxia, and convulsions. It has also been shown to impair learning and memory in various behavioral tasks, such as the Morris water maze and fear conditioning paradigms. These effects are thought to be due to the disruption of normal NMDA receptor activity in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-chloro-N-(3,5-dichlorophenyl)-2,5-dimethoxybenzenesulfonamide in lab experiments is its high potency and selectivity for NMDA receptors. This allows for precise manipulation of NMDA receptor activity in animal models. However, one limitation of using this compound is its potential for producing non-specific effects, such as changes in locomotor activity and arousal, which can complicate interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research involving 4-chloro-N-(3,5-dichlorophenyl)-2,5-dimethoxybenzenesulfonamide. One area of interest is the role of NMDA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the use of this compound as a tool for studying the neural mechanisms underlying addiction and drug abuse. Additionally, there is ongoing research into the development of novel NMDA receptor antagonists with improved selectivity and fewer side effects.
Métodos De Síntesis
4-chloro-N-(3,5-dichlorophenyl)-2,5-dimethoxybenzenesulfonamide is synthesized through a multi-step process that involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 3,5-dichloroaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N,N-dimethylacetamide to yield the final product.
Aplicaciones Científicas De Investigación
4-chloro-N-(3,5-dichlorophenyl)-2,5-dimethoxybenzenesulfonamide has been widely used as a research tool in the field of neuroscience due to its ability to selectively block the activity of NMDA receptors. This has allowed researchers to study the role of NMDA receptors in various physiological and pathological processes, including learning and memory, synaptic plasticity, and neurodegenerative diseases.
Propiedades
IUPAC Name |
4-chloro-N-(3,5-dichlorophenyl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl3NO4S/c1-21-12-7-14(13(22-2)6-11(12)17)23(19,20)18-10-4-8(15)3-9(16)5-10/h3-7,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEZTNUZDOYFMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl3NO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
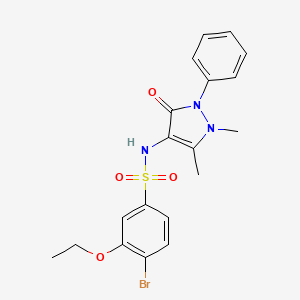
![2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-N-[2-[(5-methylfuran-2-yl)methyl]pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7453956.png)
![1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine](/img/structure/B7453963.png)
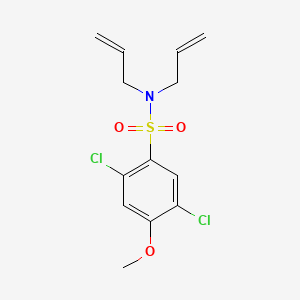
![(2-Acetamidophenyl) 4-[4-(2-acetamidophenoxy)sulfonylphenoxy]benzenesulfonate](/img/structure/B7453972.png)
![[2-Oxo-2-[2-[[2-(3-phenylpropanoyloxy)acetyl]amino]ethylamino]ethyl] 3-phenylpropanoate](/img/structure/B7453986.png)
![5-bromo-N-[2-[4-(5-bromo-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2-methoxybenzenesulfonamide](/img/structure/B7453990.png)
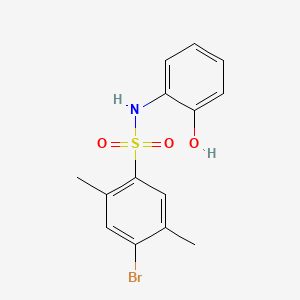
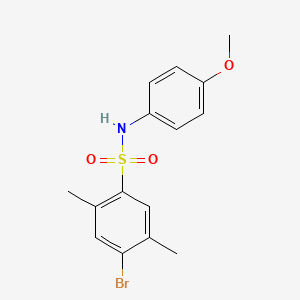
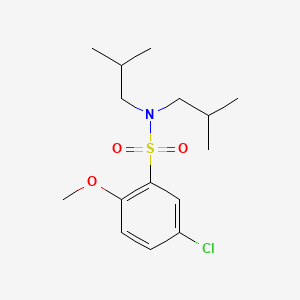

![[4-(4-Chloro-2,5-dimethoxyphenyl)sulfonyloxy-3-methylphenyl] 4-chloro-2,5-dimethoxybenzenesulfonate](/img/structure/B7454031.png)
